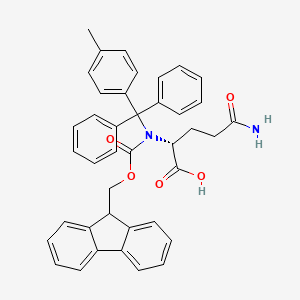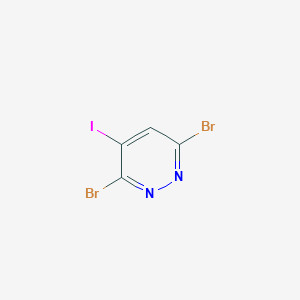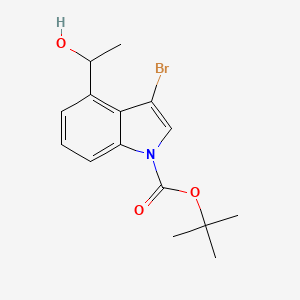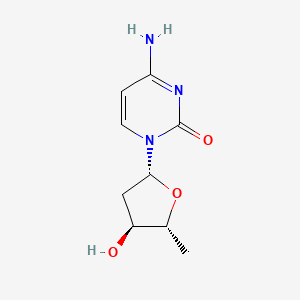
2',5'-Dideoxycytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,5’-Dideoxycytidine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. It is structurally similar to cytidine but lacks hydroxyl groups at the 2’ and 5’ positions of the ribose sugar. This modification imparts unique properties to the compound, making it a valuable tool in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Dideoxycytidine typically involves the reduction of 5’-azido-2’,5’-dideoxy intermediates using the Staudinger reaction. This method allows for the high-yield conversion of modified nucleosides to their corresponding 5’-N-triphosphates . The reaction conditions often include the use of trisodium trimetaphosphate in the presence of tris(hydroxymethyl)aminomethane (Tris).
Industrial Production Methods: Industrial production of 2’,5’-Dideoxycytidine follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The use of automated synthesis equipment and stringent quality control measures are essential to produce the compound at an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions: 2’,5’-Dideoxycytidine undergoes various chemical reactions, including substitution and reduction. The compound can be phosphorylated to form its triphosphate analog, which is a crucial intermediate in many biochemical processes .
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of nucleophiles such as azides or amines.
Reduction Reactions: Often employ reducing agents like triphenylphosphine in the presence of water.
Major Products: The major products formed from these reactions include 2’,5’-dideoxycytidine triphosphate and other phosphorylated derivatives, which are essential for various biochemical applications .
Wissenschaftliche Forschungsanwendungen
2’,5’-Dideoxycytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Serves as a tool for studying DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral properties, particularly against HIV.
Industry: Utilized in the production of diagnostic reagents and as a standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 2’,5’-Dideoxycytidine involves its incorporation into DNA during replication. Once incorporated, it acts as a chain terminator, preventing the elongation of the DNA strand. This property makes it a potent inhibitor of viral replication, particularly in the case of HIV . The compound targets viral reverse transcriptase, competing with natural nucleotides and leading to the termination of viral DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
2’,3’-Dideoxycytidine: Another nucleoside analog used in antiviral therapy.
2’-Deoxycytidine: A naturally occurring nucleoside involved in DNA synthesis.
Comparison: 2’,5’-Dideoxycytidine is unique due to the absence of hydroxyl groups at both the 2’ and 5’ positions, which imparts distinct biochemical properties. Unlike 2’,3’-Dideoxycytidine, which is primarily used in HIV treatment, 2’,5’-Dideoxycytidine has broader applications in both research and industrial settings .
Eigenschaften
CAS-Nummer |
5174-25-4 |
|---|---|
Molekularformel |
C9H13N3O3 |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O3/c1-5-6(13)4-8(15-5)12-3-2-7(10)11-9(12)14/h2-3,5-6,8,13H,4H2,1H3,(H2,10,11,14)/t5-,6+,8-/m1/s1 |
InChI-Schlüssel |
LWMIPKUFUQWBMO-GKROBHDKSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=NC2=O)N)O |
Kanonische SMILES |
CC1C(CC(O1)N2C=CC(=NC2=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



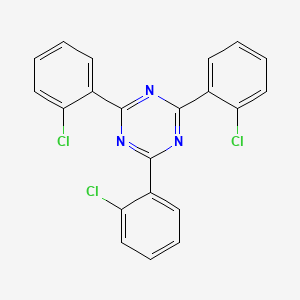





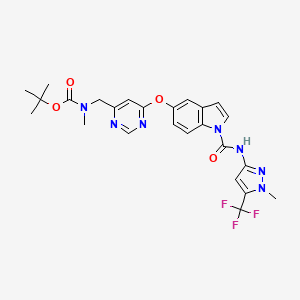
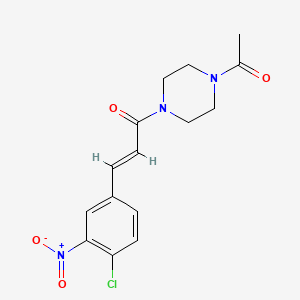
![7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B11828550.png)
![a][1,5]Diazocin-9-yl]-amide](/img/structure/B11828554.png)
